molecular formula C14H14P2S6 B054519 2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide CAS No. 114234-09-2

2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide

Cat. No. B054519
M. Wt: 436.6 g/mol
InChI Key: WMYQGZHFMUDZIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar dithiadiphosphetane disulfides often involves reactions with aromatic compounds under specific conditions. For example, the reaction of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide with aromatic dihydroxy compounds in toluene at reflux temperature produces 1,3,2-dioxaphospholane-2-sulfide derivatives. These reactions highlight the versatility of dithiadiphosphetane disulfides in synthesizing a range of organophosphorus compounds through interactions with various substrates (Shabana, Osman, & Atrees, 1994).

Molecular Structure Analysis

The molecular structure of dithiadiphosphetane disulfides has been a subject of interest, particularly their phosphorus chemical shift tensors as determined by solid-state 31P nuclear magnetic resonance (NMR) measurements. These studies reveal the orientation of the phosphorus chemical shift tensor and provide insights into the molecular geometry of these compounds (Wu & Wasylishen, 1995).

Chemical Reactions and Properties

Dithiadiphosphetane disulfides engage in various chemical reactions, including those that lead to the formation of complex organophosphorus structures. The reactivity of these compounds with different substrates, such as dihydric alcohols, underlines their significance in synthesizing new compounds with potential applications in organic chemistry and materials science (Shabana, Osman, & Atrees, 1993).

Scientific Research Applications

  • Halogenation Reagents

    • This compound, also known as Davy-reagent p-tolyl or Heimgartner reagent, is used as a reagent for the thiation of amides .
    • The method of application involves using this reagent in a chemical reaction where it acts to replace an oxygen atom in an amide with a sulfur atom .
    • The outcomes of this process can vary depending on the specific amide being used, but the general result is the conversion of the amide to a thioamide .
  • Crystallography

    • The crystal structure of 2,4-bis(p-tolylthio)-2,4-dithioxo-1,3,2,4-dithiadiphosphetane has been studied .
    • The method of application involves using X-ray crystallography to determine the arrangement of atoms within the crystal structure .
    • The results of this study provide valuable information about the molecular structure of the compound, which can be useful in understanding its chemical properties and potential applications .
  • Thiation of Amides
    • This compound is used as a reagent for the thiation of amides .
    • The method of application involves using this reagent in a chemical reaction where it acts to replace an oxygen atom in an amide with a sulfur atom .
    • The outcomes of this process can vary depending on the specific amide being used, but the general result is the conversion of the amide to a thioamide .

Safety And Hazards

The compound is classified as Acute Tox. 4 for Dermal, Inhalation, and Oral. The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. Use personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves .

properties

IUPAC Name

2,4-bis[(4-methylphenyl)sulfanyl]-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14P2S6/c1-11-3-7-13(8-4-11)19-15(17)21-16(18,22-15)20-14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYQGZHFMUDZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SP2(=S)SP(=S)(S2)SC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14P2S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405078
Record name Davy-reagent p-tolyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide

CAS RN

114234-09-2
Record name Davy-reagent p-tolyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide [Sulfurating Reagent]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide
Reactant of Route 2
2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide
Reactant of Route 3
2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide
Reactant of Route 4
2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide
Reactant of Route 5
2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide
Reactant of Route 6
Reactant of Route 6
2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide

Citations

For This Compound
4
Citations
RCS Wong, ML Ooi, SW Ng, NF Thomas - Inorganica Chimica Acta, 2010 - Elsevier
The reaction of [CpMo(CO) 3 ] 2 (1) and its congener, the triply bonded [CpMo(CO) 2 ] 2 (2) with 2,4-bis(p-tolylthio)1,3-dithia-2,4-diphosphetane-2,4-disulfide (DR, Davy’s reagent) in …
Number of citations: 1 www.sciencedirect.com
RCS Wong, ML Ooi - Inorganica Chimica Acta, 2011 - Elsevier
The facile reaction of [CpCr(CO) 3 ] 2 (1) with an equivalent of 2,4-bis(phenyl)-1,3-diselenadiphosphetane-2,4-diselenide or Woollins’ Reagent (WR) at ambient temperature gave …
Number of citations: 15 www.sciencedirect.com
V Kondakal - 2013 - eprints.hud.ac.uk
Aza-sugars are naturally occurring polyhydroxylated alkaloids in which the ring oxygen is replaced by nitrogen. They are reported to have a wide range of biological properties, most …
Number of citations: 3 eprints.hud.ac.uk
ML Ooi - 2011 - studentsrepo.um.edu.my
The reactivity of [CpM (CO) 3] 2 (M= Cr (1), Mo (3)) together with their congeners,[CpM (CO) 2] 2 (M= Cr (2), Mo (4)) towards alkyl sulfides such as bibenzyl di-and trisulfide, …
Number of citations: 2 studentsrepo.um.edu.my

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